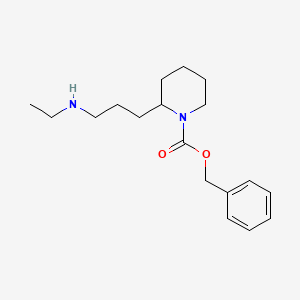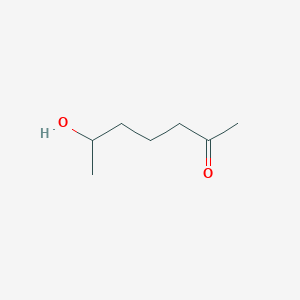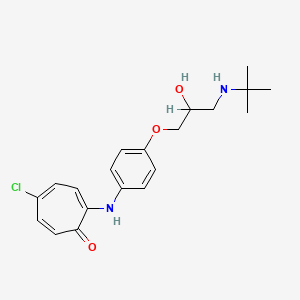![molecular formula C12H19ClO B13951603 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 95685-43-1](/img/structure/B13951603.png)
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-yl)bicyclo[321]octane-3-carbonyl chloride is an organic compound with a complex bicyclic structure This compound is characterized by its unique bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the opening of a cyclopropane ring . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired scale, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be harnessed to modify enzyme activity or to create targeted drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the carbonyl chloride group.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure.
Tropane Alkaloids: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride is unique due to its combination of the bicyclo[3.2.1]octane framework and the reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
95685-43-1 |
|---|---|
Molekularformel |
C12H19ClO |
Molekulargewicht |
214.73 g/mol |
IUPAC-Name |
3-propan-2-ylbicyclo[3.2.1]octane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
LTOUQLYYCBCTIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CC2CCC(C2)C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
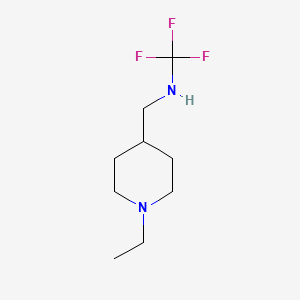
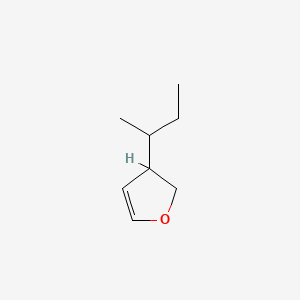

![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)


